molecular formula C13H16BN3O3 B13846334 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole

Cat. No.: B13846334
M. Wt: 273.10 g/mol
InChI Key: LYFVRHYMANVGAV-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole is an organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole moiety and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is first functionalized with appropriate substituents to introduce the boronate ester group.

    Cyclization to Form the Oxadiazole Ring: The functionalized pyridine is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.

Common reagents used in these reactions include boronic acids, hydrazides, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Mechanism of Action

Properties

Molecular Formula

C13H16BN3O3

Molecular Weight

273.10 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)10-5-9(6-15-7-10)11-17-16-8-18-11/h5-8H,1-4H3

InChI Key

LYFVRHYMANVGAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=CO3

Origin of Product

United States

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